N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
“N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” is a chemical compound. Its structure is likely to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as ring cleavage methodology reactions and selenide-catalyzed enantioselective synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to contain a pyrazole ring, an amide group, and a trifluoromethyl group .Scientific Research Applications
- Researchers have explored using this compound in the synthesis of aerogels. For instance, N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (AEAPMDS) has been incorporated into cellulose nanocrystal (CNC) aerogels. These aerogels exhibit a nano-porous network structure with high surface areas, making them suitable for applications such as carbon capture via covalent bonding .
- N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been employed as a thiol-reactive cross-linking agent. It plays a role in the synthesis of maleimide-functionalized hydrogels, which find applications in biomaterials and tissue engineering .
- Composite aerogels containing N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and microcrystalline cellulose (MCC) have been investigated for their ability to adsorb formaldehyde. The protonated –NH3+ group in AEAPMDS reacts with formaldehyde, forming a Schiff base and achieving effective formaldehyde removal .
Aerogels and Carbon Capture
Cross-Linking Agent in Biomaterials
Formaldehyde Adsorption
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can act as a crosslinking agent, forming covalent bonds between polymeric precursors . This interaction could potentially lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide . .
properties
IUPAC Name |
N-(2-aminoethyl)-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-16-6(8(17)14-4-3-13)5-7(15-16)9(10,11)12/h5H,2-4,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMJWNYBRWDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154509 | |
Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
CAS RN |
1001519-28-3 | |
Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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